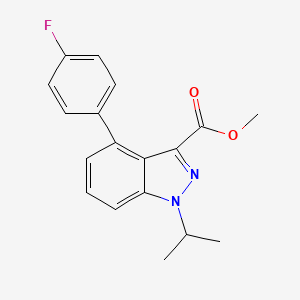

methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate

概要

説明

Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group, an isopropyl group, and a carboxylate ester functional group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

準備方法

The synthesis of methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

化学反応の分析

Synthetic Pathways

The compound is synthesized via a multicomponent condensation reaction involving:

-

Isopropyl acetoacetate (14.4 g, 100 mmol)

-

4-Fluorobenzaldehyde (6.2 g, 50 mmol)

-

Methylamine (1.55 g, 50 mmol)

The reaction is conducted in ethanol under reflux conditions, followed by recrystallization from ethanol to yield the product . A competing pathway involves acyl hydrazide intermediates, where diisopropyl 1-(4-fluorobenzoyl)hydrazine-1,2-dicarboxylate undergoes column chromatography (10%–40% ethyl acetate/petroleum ether) to isolate the target compound .

| Reaction Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux |

| Purification Method | Recrystallization (ethanol) |

| Key Intermediate | Acyl hydrazide |

Structural Features and Reactivity

The molecule exhibits:

-

C–H⋯π interactions and hydrogen-bonded chains (O–H⋯N and C–H⋯O motifs) .

-

A disordered isopropoxycarbonyl group (O52/O52’) with refined occupancy ratios of 0.724:0.276 .

The ester moiety at position 3 is conjugated with the indazole ring, evidenced by:

Ester Hydrolysis

While direct data on hydrolysis is limited, analogous compounds (e.g., methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate) undergo nucleophilic substitution at the ester group to form carboxylic acids . For the target compound, hydrolysis under acidic or basic conditions would likely yield 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylic acid .

Substitution Reactions

The isopropyl group at position 1 and fluorophenyl group at position 4 are potential sites for substitution. For example:

-

Nucleophilic displacement of the isopropyl group using brominating agents .

-

Electrophilic aromatic substitution on the fluorophenyl ring (e.g., nitration, halogenation) .

Thermal Stability

The isopropoxycarbonyl group displays significant thermal motion, suggesting susceptibility to decomposition at elevated temperatures . This property necessitates controlled conditions during synthesis and storage.

Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.2900 Å, b = 12.7900 Å, c = 16.2600 Å |

| Z-Value | 4 |

| Refinement Method | Full-matrix least-squares on F² |

The crystal packing is stabilized by weak hydrogen bonds (C–H⋯O/N) and π-interactions .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that indazole derivatives, including methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate, exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that the compound effectively inhibited the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antidepressant Effects

Another area of research focuses on the compound's effects on neurotransmitter systems. Preliminary findings suggest that this compound may modulate serotonin and dopamine pathways, indicating potential antidepressant properties. This aligns with the broader class of indazole derivatives known for their psychoactive effects .

Polymer Chemistry

This compound can be utilized in the synthesis of advanced polymer materials. Its unique chemical structure allows it to serve as a monomer in creating polymers with specific thermal and mechanical properties. These materials may find applications in coatings, adhesives, and other industrial products .

Case Studies

作用機序

The mechanism of action of methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in various applications.

類似化合物との比較

Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate can be compared with other indazole derivatives to highlight its uniqueness. Similar compounds include:

Methyl 4-(4-chlorophenyl)-1-isopropyl-1H-indazole-3-carboxylate: Differing by the presence of a chlorine atom instead of fluorine.

Methyl 4-(4-methylphenyl)-1-isopropyl-1H-indazole-3-carboxylate: Differing by the presence of a methyl group instead of fluorine.

Methyl 4-(4-nitrophenyl)-1-isopropyl-1H-indazole-3-carboxylate: Differing by the presence of a nitro group instead of fluorine.

Each of these compounds exhibits unique chemical and biological properties, making them valuable for different research and industrial applications.

生物活性

Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole derivatives class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

- IUPAC Name : Methyl 4-(4-fluorophenyl)-1-propan-2-ylindazole-3-carboxylate

- Molecular Formula : C18H17FN2O2

- CAS Number : 1350760-40-5

- Molecular Weight : 312.34 g/mol

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including receptors and enzymes. Its mechanism may involve:

- Receptor Binding : The compound may bind to various receptors, modulating their activity.

- Enzyme Inhibition : It can inhibit specific enzymes involved in critical cellular pathways.

- Cellular Signaling Modulation : The compound influences signaling pathways that regulate cell growth, apoptosis, and inflammation.

Anticancer Activity

Research has indicated that this compound may possess significant anticancer properties. A comparative analysis of its efficacy against various cancer cell lines reveals promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | Apoptosis induction |

| This compound | MCF-7 | TBD | Cell cycle arrest |

| This compound | HCT116 | TBD | CDK inhibition |

These findings suggest that the compound may trigger apoptosis and inhibit cell proliferation in cancerous cells.

Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways, potentially reducing cytokine release and influencing immune responses.

Case Studies and Research Findings

- Study on Antitumor Activity :

- Mechanistic Insights :

-

Comparative Studies :

- Comparisons with structurally similar indazole derivatives revealed that variations in substituent groups (like fluorine vs. chlorine) significantly affect biological activity and potency .

特性

IUPAC Name |

methyl 4-(4-fluorophenyl)-1-propan-2-ylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-11(2)21-15-6-4-5-14(12-7-9-13(19)10-8-12)16(15)17(20-21)18(22)23-3/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSIFSXKZOVBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC(=C2C(=N1)C(=O)OC)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。